molecular formula C14H10Cl2INOS B4939599 N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide

N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No.: B4939599
M. Wt: 438.1 g/mol
InChI Key: BTMGHNFWXWMNTE-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a unique combination of halogenated phenyl groups and a sulfanyl linkage, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the following steps:

    Halogenation: Introduction of chlorine and iodine atoms to the phenyl rings.

    Thioether Formation: Formation of the sulfanyl linkage between the phenyl groups.

    Acetamide Formation: Introduction of the acetamide group.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

  • Use of specific catalysts to enhance reaction rates.
  • Controlled temperature and pressure conditions to maximize yield.
  • Purification steps to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of halogen atoms with other functional groups.

    Oxidation and Reduction: Alteration of the oxidation state of the sulfur atom.

    Hydrolysis: Breakdown of the acetamide group under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Use of nucleophiles such as amines or thiols.

    Oxidation: Use of oxidizing agents like hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride.

Major Products

  • Substituted derivatives with different functional groups.
  • Oxidized or reduced forms of the compound.
  • Hydrolyzed products with carboxylic acid or amine groups.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving halogenated compounds.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of specialized chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide would depend on its specific interactions with molecular targets. Potential pathways include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Cellular Pathways: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
  • N-(4-iodophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
  • N-(2-chloro-4-iodophenyl)-2-[(4-bromophenyl)sulfanyl]acetamide

Uniqueness

N-(2-chloro-4-iodophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is unique due to its specific combination of halogen atoms and the sulfanyl linkage, which may impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2INOS/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-6-3-10(17)7-12(13)16/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMGHNFWXWMNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=C(C=C(C=C2)I)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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